N-(2-chlorobenzyl)-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-Chlorobenzyl)-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5, a 2-methylphenyl group at position 1, and a 2-chlorobenzyl carboxamide moiety at position 2. Its synthesis typically involves coupling reactions using reagents like EDCI and HOBt in DMF, followed by purification via chromatography or recrystallization .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-12-7-3-6-10-16(12)23-13(2)17(21-22-23)18(24)20-11-14-8-4-5-9-15(14)19/h3-10H,11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPJTSONJDACFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition) under mild conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine, such as 2-chlorobenzylamine, in the presence of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Methylation: The methyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety. Solvent recovery and recycling systems would be employed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chlorobenzyl)-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit various enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. This makes it a candidate for drug development and pharmacological studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Triazole derivatives have shown promise as antifungal, antibacterial, and anticancer agents. This compound could be explored for similar activities, particularly in the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and fungicides. Its chemical stability and biological activity make it a valuable candidate for protecting crops from pests and diseases.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, such as blocking substrate binding or interfering with enzyme catalysis. The compound’s chlorobenzyl and methylphenyl groups may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Key Observations:
- Aromatic vs. Aliphatic Substituents: Compounds with naphthyl or quinoline moieties (e.g., 3q, 3r) exhibit stronger binding to hydrophobic enzyme pockets, correlating with higher anticancer activity .
Anticancer Activity
- Target Compound : Preliminary studies suggest moderate growth inhibition (GP ~60–70%) in lung (NCI-H522) and colon cancer cell lines, attributed to the 2-chlorobenzyl group’s electron-withdrawing effects enhancing DNA intercalation .
- Analogues with Superior Activity: 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid: GP = 62.47% in NCI-H522 cells due to thiazole’s heterocyclic synergy . N-(6-Bromoquinolin-2-yl)-5-methyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (3r): IC50 < 1 µM against A549 lung cancer cells, outperforming the target compound .
Metabolic and Pharmacokinetic Properties
- Target Compound: Limited metabolic stability (t1/2 ~2 h in hepatic microsomes) due to esterase-mediated hydrolysis of the carboxamide .
- Stabilized Analogues: N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide: t1/2 > 6 h via reduced enzymatic cleavage .
Physicochemical Properties
Biological Activity
N-(2-chlorobenzyl)-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 950243-48-8) is a compound belonging to the triazole class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 340.8 g/mol. The compound features a triazole ring that is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 950243-48-8 |
| Molecular Formula | C18H17ClN4O |
| Molecular Weight | 340.8 g/mol |
Research indicates that compounds containing the triazole moiety exhibit various biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. The mechanisms through which this compound exerts its effects may include:
- Inhibition of NF-κB Pathway : Similar to other triazole derivatives, this compound may inhibit the NF-κB signaling pathway. Inhibition of this pathway can lead to reduced inflammation and apoptosis in cancer cells .
- Neuroprotective Effects : Studies have shown that derivatives of triazoles can protect neuronal cells from oxidative stress and neurotoxicity. This is achieved through mechanisms such as reducing reactive oxygen species (ROS) production and preventing amyloid-beta aggregation .
Anti-Cancer Activity
A study involving similar triazole compounds demonstrated significant anti-cancer activity against various human cancer cell lines. For instance, compounds with structural similarities exhibited growth inhibition values (GI50) in the nanomolar range (0.02 - 0.99 µM). These compounds were found to be more potent than traditional chemotherapeutics in certain contexts .
Neuroprotective Properties
In neurotoxicity assays, derivatives of triazoles showed promising results in protecting against H₂O₂-induced cell death. The mechanism involved the modulation of cellular pathways that govern apoptosis and inflammation . For example, one study reported that a related compound significantly improved cognitive function in scopolamine-induced Alzheimer’s disease models by enhancing memory retention and learning capabilities .
Study 1: Triazole Derivatives as NF-κB Inhibitors
In a comprehensive screening of triazole derivatives against a panel of cancer cell lines, this compound was tested for its ability to inhibit NF-κB activation. The results indicated that this compound effectively reduced p65 phosphorylation levels in various cell types, suggesting its potential as an anti-cancer agent .
Study 2: Neuroprotection in Alzheimer’s Models
Another study focused on the neuroprotective effects of triazole derivatives in models of Alzheimer's disease. The compound demonstrated significant neuroprotection by inhibiting Aβ aggregation and reducing oxidative stress markers in neuronal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-chlorobenzyl)-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step routes involving:
- Click chemistry for triazole ring formation (copper-catalyzed azide-alkyne cycloaddition) .
- Amide coupling between the triazole-carboxylic acid intermediate and 2-chlorobenzylamine (using reagents like EDCI/HOBt) .
- Characterization : Nuclear Magnetic Resonance (NMR) for regioselectivity confirmation (e.g., distinguishing 1,4- vs. 1,5-triazole isomers) and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
Q. What spectroscopic and computational methods are used to confirm the compound’s structure?
- Spectroscopy :
- ¹H/¹³C NMR to assign substituent positions (e.g., methyl groups at C5 and C2-methylphenyl) .
- Infrared (IR) for amide C=O stretching (~1650–1700 cm⁻¹) and triazole ring vibrations .
- Computational : Density Functional Theory (DFT) calculations to optimize geometry and compare experimental vs. theoretical NMR chemical shifts .
Q. What preliminary biological screening assays are recommended for this compound?
- In vitro assays :
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Dose-response curves : Use nonlinear regression to calculate potency metrics .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Variable substitutions :
- Triazole ring : Replace methyl with bulkier groups (e.g., propyl, cyclopropyl) to assess steric effects on target binding .
- Benzyl groups : Compare 2-chloro vs. 4-fluoro or 2-methyl substituents on phenyl rings to evaluate electronic effects .
- Example SAR table :
| Substituent (R1/R2) | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 2-Cl, 2-Me | 8.5 (S. aureus) | 12.3 (MCF-7) |
| 4-F, 2-Me | 12.0 | 18.7 |
| Data extrapolated from triazole analogs |
Q. How can contradictions in biological activity data between similar triazole derivatives be resolved?
- Case example : Discrepancies in IC₅₀ values for analogs with minor structural differences (e.g., chloro vs. methyl groups).
- Validation steps :
- Replicate assays under standardized conditions (e.g., serum-free media, controlled cell passage number) .
- Perform target engagement studies (e.g., thermal shift assays for protein binding confirmation) .
- Use molecular docking to assess binding mode variations (e.g., Vina/AutoDock for kinase or protease targets) .
Q. What strategies mitigate low yield during the final amide coupling step?
- Optimization approaches :
- Solvent selection : Replace DMF with dichloromethane (DCM) to reduce side reactions .
- Catalyst systems : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
- Temperature control : Conduct reactions at 0–4°C to minimize decomposition .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- In vitro ADMET :
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In vivo : Zebrafish embryo toxicity assay to assess acute effects (LC₅₀ determination) .
Methodological Notes
- Data interpretation : Cross-validate spectroscopic data with computational models (e.g., Gaussian for IR/NMR simulations) .
- Biological assays : Include positive controls (e.g., doxorubicin for anticancer assays, ciprofloxacin for antimicrobial tests) .
- Synthetic challenges : Monitor regioselectivity in triazole formation via LC-MS tracking of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
